2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate
Description
This compound is a piperidine-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2-(trimethylsilyl)ethyl ester moiety. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive structures . The Boc group serves as a protective agent for amines during synthetic processes, while the trimethylsilyl (TMS) ethyl ester enhances solubility and stability in organic reactions.
Properties
IUPAC Name |
2-trimethylsilylethyl 4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O4Si/c1-23(2,3)29-21(26)24-17-18-8-7-9-20(16-18)19-10-12-25(13-11-19)22(27)28-14-15-30(4,5)6/h7-9,16,19H,10-15,17H2,1-6H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXAIFZRDTPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of peptides, suggesting that this compound may interact with amino acids or proteins.
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry to protect amines. The presence of this group suggests that the compound may interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.
Biochemical Pathways
The compound is likely involved in the synthesis of peptides, as suggested by its structural similarity to other compounds used in peptide synthesis. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min. This suggests that the compound may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Result of Action
Given its potential role in peptide synthesis, it may contribute to the formation of proteins, which play crucial roles in various cellular functions.
Action Environment
The action of the compound may be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and stability. Furthermore, the pH and temperature of the environment may influence the compound’s reactivity and the rate of its interactions with its targets.
Biochemical Analysis
Biochemical Properties
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other covalent linkages. For instance, it can act as a substrate for proteases and peptidases, which catalyze the cleavage of peptide bonds, thereby aiding in the synthesis and modification of peptides. Additionally, the tert-butoxycarbonyl group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit or activate specific signaling pathways by interacting with key signaling molecules, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of metabolites and the flux of metabolic pathways, which can affect overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as an inhibitor of proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical reactions and cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes becomes more pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolic reactions can influence the compound’s bioavailability and activity, as well as its overall impact on cellular and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells and tissues. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the endoplasmic reticulum, where it can participate in protein synthesis and modification. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production.
Biological Activity
2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protected amino groups and trimethylsilyl (TMS) ethyl groups. The synthetic route often employs techniques such as microwave-assisted reactions and flash column chromatography for purification, yielding high purity products suitable for biological evaluation .
The biological activity of this compound has not been extensively characterized in the literature; however, related compounds have shown promising pharmacological profiles. For instance, similar piperidine derivatives have been investigated for their roles as inhibitors of various enzymes and receptors, potentially influencing pathways involved in cancer and neurodegenerative diseases .
Case Studies
- Inhibition of Enzymatic Activity : In a study evaluating various piperidine derivatives, compounds structurally similar to the target compound were found to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. The IC50 values for these compounds ranged from 14 to 67 nM against specific HDAC isoforms, indicating significant enzymatic inhibition .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The results demonstrated that certain analogs induced apoptosis through caspase activation pathways, suggesting that modifications in the side chains (such as those present in our compound) could enhance or diminish cytotoxic effects depending on their structure .
Data Tables
| Compound | IC50 (nM) | Target Enzyme | Biological Effect |
|---|---|---|---|
| Analog A | 14 | HDAC1 | Inhibition |
| Analog B | 67 | HDAC2 | Inhibition |
| Target Compound | TBD | TBD | TBD |
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of this compound is as an intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the synthesis of piperidine derivatives that exhibit biological activity against various diseases. The presence of the tert-butoxycarbonyl (Boc) group allows for selective deprotection, facilitating further functionalization of the molecule.
Case Study: Synthesis of Piperidine Derivatives
A study demonstrated the utility of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate in synthesizing a series of piperidine derivatives with enhanced pharmacological profiles. The reaction conditions were optimized to achieve high yields and purity, showcasing its effectiveness as a building block in medicinal chemistry .
Drug Development
The compound's structural features make it a candidate for drug development, particularly in creating new analgesics or anti-inflammatory agents. The piperidine moiety is known for its presence in various pharmaceutical agents, making this compound a valuable precursor.
Case Study: Analgesic Development
Research involving this compound led to the discovery of new analgesic agents that target specific pain pathways. The derivatives synthesized showed promising results in preclinical trials, indicating potential therapeutic applications .
Peptide Synthesis
The compound can also be employed in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups during the coupling process is crucial for synthesizing complex peptides that require precise control over amino acid sequences.
Case Study: Peptide Synthesis Optimization
A detailed study focused on optimizing peptide synthesis using this compound as a protecting group for amino acids. The results indicated improved yields and purity when compared to traditional methods, thus highlighting its significance in peptide chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of "2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate" with analogous piperidine derivatives from the evidence:
Key Differences:
Functional Groups: The target compound uniquely combines a TMS ethyl ester with a Boc-protected aminomethylphenyl group, whereas analogs like PK03447E-1 and the hydroxy(pyridin-2-yl) derivative feature pyridine or hydroxyl substituents.
Synthetic Utility :
- The TMS group in the target compound may facilitate selective deprotection under mild conditions (e.g., fluoride ion treatment), unlike Boc-protected analogs requiring acidic conditions .
Safety and Handling :
- While PK03447E-1 mandates respiratory and eye protection due to its reactive intermediates , the TMS ester’s volatility may necessitate additional ventilation controls.
Biological Activity: Piperidine derivatives with pyridine or nitro groups (e.g., ) are often associated with kinase inhibition, whereas aminomethylphenyl analogs (like the target compound) may target G protein-coupled receptors (GPCRs) based on structural homology .
Research Findings and Limitations
- Structural Insights : X-ray crystallography of related tetrahydro-pyridine derivatives confirms the conformational flexibility of the piperidine ring, which is critical for binding to biological targets .
- Synthesis Challenges : and highlight the use of low-temperature lithiation for introducing chloro or nitro groups, a method that may apply to the target compound’s synthesis .
- Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Preparation Methods
Synthesis of Key Intermediates: tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
The preparation of the piperidine core substituted with a Boc protecting group and a bromine substituent at the 3-position is a crucial step toward the target compound.
Method A: Bromination of tert-butyl 4-oxopiperidine-1-carboxylate
Starting from tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) dissolved in DMF at room temperature, triethylamine (TEA) and trimethylsilyl chloride (TMSCl) are added, and the mixture is stirred at 75 °C overnight.
After cooling, the mixture is treated with saturated aqueous sodium bicarbonate and hexane, followed by washing, drying, and concentration to yield crude material.
This crude is then brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0 °C to room temperature overnight.
Workup involves aqueous extraction, drying, and chromatographic purification to afford tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate as a white solid with a yield of approximately 78%.
Method B: Bromination with elemental bromine
Functionalization and Protection: Introduction of Boc and Aminomethyl Groups
The Boc protecting group is introduced to the piperidine nitrogen to stabilize the amine functionality during subsequent transformations.
The aminomethyl group on the phenyl ring is typically introduced via substitution reactions on appropriately functionalized aromatic precursors, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a boronate ester intermediate in Suzuki coupling with aryl bromides to install aromatic substituents.
Assembly of the Final Compound via Cross-Coupling and Coupling Reactions
The final construction of the molecule involves coupling the Boc-protected piperidine carboxylate with the 3-((tert-butoxycarbonyl-amino)methyl)phenyl substituent.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are employed to link the piperidine core with the aryl group bearing the protected aminomethyl substituent.
The reaction conditions typically include:
Use of Pd catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
Base such as K2CO3 or Cs2CO3.
Solvent systems like dioxane/water or ethanol.
Heating under reflux or microwave irradiation to accelerate the reaction.
Purification is achieved by flash column chromatography using ethyl acetate/hexane mixtures.
Representative Data Table: Key Reaction Steps and Yields
Additional Notes on Reaction Optimization and Purification
The use of microwave-assisted synthesis can improve yields and reduce reaction times in Suzuki couplings.
Protection of amino groups with Boc is essential to prevent side reactions during coupling steps.
The TMSE ester group is stable under typical Suzuki coupling conditions but can be selectively removed under mild fluoride ion treatment when needed.
Purification strategies rely heavily on flash column chromatography with gradient elution using ethyl acetate and hexane mixtures.
Q & A
Basic: What are the recommended synthetic routes for 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves three key steps:
Core Piperidine Formation : Construct the piperidine ring via reductive amination or cyclization of appropriate precursors (e.g., 4-aminopiperidine derivatives) .
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine using Boc anhydride (Boc₂O) in dichloromethane (DCM) with a catalytic base like DMAP .
Trimethylsilyl Ethyl Coupling : Attach the 2-(trimethylsilyl)ethyl group via carbamate formation, employing reagents such as triphosgene or carbonyldiimidazole (CDI) in anhydrous THF .
Critical Considerations :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).
- Purify intermediates using column chromatography (silica gel) or recrystallization (e.g., ethyl acetate/hexane) .
Basic: How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Analysis :
- HPLC : Optimize separation using a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced: How can researchers troubleshoot low yields during the coupling of the trimethylsilyl ethyl group?
Methodological Answer:
Low yields often arise from:
- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves, argon atmosphere) for trimethylsilyl reactions .
- Side Reactions : Use CDI instead of phosgene derivatives to minimize carbamate decomposition.
- Purification Challenges : Employ silica gel pretreated with 1% triethylamine to reduce adsorption of polar byproducts .
Optimization Example : - Increase reaction temperature to 50°C for 12 hours in THF, achieving >80% yield (vs. 50% at RT) .
Advanced: What experimental strategies assess the stability of the Boc group under varying pH conditions?
Methodological Answer:
- pH Stability Study :
- Mitigation : For biological assays, replace Boc with stable alternatives (e.g., Fmoc) in neutral-to-basic conditions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., THF, DCM) .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How to design interaction studies with biological targets like enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina to model interactions with the piperidine core and phenyl group in the target’s active site .
- Validation : Compare with structurally similar compounds (e.g., tert-butyl 4-cyclopropylpiperidine derivatives) to identify critical functional groups .
Basic: What are the solubility properties of this compound in common solvents?
Methodological Answer:
- High Solubility : DMSO (>50 mg/mL), DCM, and THF.
- Low Solubility : Water (<0.1 mg/mL) and hexane.
- Practical Note : For biological assays, prepare stock solutions in DMSO and dilute to ≤1% DMSO in aqueous buffers to avoid cytotoxicity .
Advanced: How to address discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- Impurity Analysis : Check for residual solvents (e.g., THF at δ 1.8 ppm) or byproducts via 2D NMR (HSQC, HMBC) .
- Dynamic Effects : Consider rotameric equilibria in the piperidine ring (e.g., chair vs. boat conformers) causing peak broadening .
- Deuterium Exchange : Use D₂O shake tests to identify exchangeable protons (e.g., NH in Boc group) .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
